N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with a molecular formula of C25H23BrN4O3S and a molecular weight of 539.455 g/mol . This compound is known for its unique structure, which includes a benzimidazole moiety, a brominated phenol, and a hydrazide linkage. It is often used in early discovery research due to its potential biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Bromination and Methoxylation: The phenol ring is brominated and methoxylated using bromine and methanol, respectively, under controlled conditions.
Hydrazide Formation: The hydrazide linkage is formed by reacting the benzimidazole derivative with hydrazine hydrate.
Final Condensation: The final step involves the condensation of the brominated, methoxylated phenol with the benzimidazole hydrazide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the hydrazide linkage, potentially converting it to an amine.
Substitution: The bromine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazides.
Substitution: Various substituted phenols and benzimidazole derivatives.
Scientific Research Applications
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the benzimidazole moiety suggests potential interactions with DNA and proteins, while the brominated phenol may contribute to its biological activity through oxidative stress mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to the combination of its brominated phenol, methoxy group, and benzimidazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H17BrN4O3S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17BrN4O3S/c1-23-14-6-4-3-5-13(14)21-18(23)27-10-16(24)22-20-9-11-7-12(19)17(25)15(8-11)26-2/h3-9,25H,10H2,1-2H3,(H,22,24)/b20-9+ |
InChI Key |
BYZVRQKBAHCVRV-AWQFTUOYSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C(=C3)Br)O)OC |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C(=C3)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.